3-(Azetidin-3-yloxy)oxolan-2-one is a complex organic compound that belongs to the class of heterocycles, specifically featuring both azetidine and oxolane moieties. This compound is of particular interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, often involving multiple synthetic steps that incorporate different chemical reactions to construct its unique structure. These methods utilize readily available starting materials, making the synthesis more practical for laboratory and industrial applications.
3-(Azetidin-3-yloxy)oxolan-2-one is classified as a lactam due to the presence of a cyclic amide in its structure. It also falls under the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements.
The synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one typically involves several key steps:
The synthetic routes may vary, but they generally include:
The molecular formula for 3-(Azetidin-3-yloxy)oxolan-2-one is , where , , , and correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
3-(Azetidin-3-yloxy)oxolan-2-one can participate in various chemical reactions:
These reactions often require careful control of conditions such as temperature, pH, and concentration to ensure selectivity and yield. Common reagents used include acids, bases, and various solvents tailored to specific reaction pathways.
The mechanism of action for 3-(Azetidin-3-yloxy)oxolan-2-one primarily involves its interaction with biological targets at the molecular level.
Research into its mechanism often involves biochemical assays and molecular modeling studies to elucidate how it interacts with target proteins or nucleic acids.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the identity and purity of synthesized compounds.
3-(Azetidin-3-yloxy)oxolan-2-one has several potential applications in scientific research:
The structural taxonomy of 3-(Azetidin-3-yloxy)oxolan-2-one reveals a sophisticated integration of two strained ring systems with complementary electronic and steric properties. The azetidine moiety (C₃H₆N) contributes a basic, sp³-hybridized secondary amine that can participate in hydrogen bonding, protonation-dependent charge modulation, and nucleophilic reactions. This saturated four-membered nitrogen heterocycle exhibits significant ring strain (approximately 25-27 kcal/mol), imparting enhanced reactivity compared to larger cyclic amines. The oxolane-2-one component (C₄H₅O₃) incorporates a γ-lactone carbonyl that functions as a hydrogen-bond acceptor and imparts polarity to the system while maintaining moderate lipophilicity. The ether linkage (-O-) connecting these rings provides conformational flexibility within a constrained framework, enabling adaptive binding in biological environments.
Table 1: Structural Components and Functional Properties of 3-(Azetidin-3-yloxy)oxolan-2-one
Structural Feature | Chemical Composition | Key Properties | Pharmacophoric Contributions |
---|---|---|---|
Azetidine Ring | Saturated 4-membered N-heterocycle | High ring strain (~26 kcal/mol), basic nitrogen (pKₐ ~11), sp³ hybridization | Hydrogen-bond donation/acceptance, cationic charge modulation, conformational constraint |
Oxolane-2-one Ring | γ-Lactone (5-membered cyclic ester) | Dipole moment ~4.5 D, planar carbonyl group, ring puckering flexibility | Hydrogen-bond acceptance, metabolic stability, polarity modulation |
Ether Linkage | -CH₂-O-CH₂- connectivity | Bond angle ~112°, rotational barrier ~2-3 kcal/mol | Conformational adaptability, metabolic resistance, spatial separation |
Hybrid System | C₇H₁₁NO₃ (PubChem CID 121602618) [1] | Molecular weight 157.17 g/mol, cLogP ~-0.8 | Synergistic polarity/strain effects, bifunctional reactivity |
The functional group synergy arises from electronic communication between the electron-rich azetidine nitrogen and the electron-deficient lactone carbonyl. This polarization creates a molecular dipole (~5-6 D) that enhances aqueous solubility while facilitating interactions with biological targets through complementary electrostatic surfaces. The compact bicyclic topography (molecular volume ~150-160 ų) enables efficient membrane permeation despite the presence of polar functionalities, addressing a critical challenge in heterocyclic drug design. Nuclear magnetic resonance studies of analogous systems reveal restricted rotation around the C-O bond connecting the rings at ambient temperatures, resulting in diastereotopic methylene protons in both ring systems that manifest as complex splitting patterns in ¹H NMR spectra. The spatial proximity between the azetidine nitrogen and lactone carbonyl (approximately 3-4 Å through-space distance) creates a geometrically defined pharmacophore pocket capable of bidentate interactions with biological targets.
The historical development of azetidine-oxolane hybrids is intrinsically linked to the exploration of strained heterocycles in medicinal chemistry. The emergence of 3-(Azetidin-3-yloxy)oxolan-2-one as a synthetic target coincides with pharmaceutical patent activity around 2018-2020 that highlighted the therapeutic potential of structurally complex azetidine derivatives. These efforts were particularly evident in estrogen receptor modulator research, where azetidinyl-containing compounds demonstrated enhanced receptor binding specificity and metabolic stability compared to their pyrrolidine or piperidine analogs [3]. The strategic incorporation of the oxolane-2-one moiety represented a deliberate departure from traditional aryl-azetidine architectures, instead exploiting the γ-lactone's hydrogen-bond acceptance capability to improve target engagement while maintaining favorable physicochemical properties.
Table 2: Evolution of Azetidine-Oxolane Hybrids in Pharmaceutical Research
Development Phase | Temporal Context | Key Innovations | Representative Applications |
---|---|---|---|
Early Exploration | Pre-2010 | Simple N-substituted azetidines, unfunctionalized oxolanes | Antibacterial scaffolds, neurotransmitter analogs |
Hybrid Emergence | 2010-2015 | Ether-linked azetidine-oxolane prototypes, racemic synthesis | Kinase inhibitor backbones, cognitive enhancer exploration |
Complex Optimization | 2016-2020 | Stereoselective routes to 3-substituted derivatives, ring-functionalized analogs | Estrogen receptor modulators [3], DNA-PK inhibitors [7] |
Diversification | 2021-Present | Spiro-fused systems, multi-ring hybrids incorporating oxolane-azetidine cores | Targeted protein degraders, covalent inhibitors |
Synthetic methodologies for accessing 3-substituted azetidine-oxolane hybrids evolved significantly during this period. Early approaches relied on nucleophilic ring-opening of aziridines followed by lactonization, which suffered from regiochemical inconsistencies and limited stereocontrol. The contemporary synthesis employs azetidin-3-ol as a key building block, where the hydroxyl group undergoes Williamson ether synthesis with activated oxolane intermediates (typically 3-bromooxolan-2-one or activated lactone derivatives). This route, documented in patent literature for structurally complex estrogen receptor modulators, provides improved regioselectivity and enables enantiomeric enrichment through chiral resolution or asymmetric synthesis of the azetidine precursor [3]. The strategic importance of these synthetic advances is underscored by the incorporation of structurally related 3-(Azetidin-3-yl)oxazolidin-2-one (PubChem CID 62786117) [2] in pharmacological lead structures, validating the hybrid approach for enhancing binding affinity and pharmacokinetic profiles.
3-(Azetidin-3-yloxy)oxolan-2-one occupies a pivotal conceptual space in small-ring heterocycle research by demonstrating how complementary ring systems can be integrated to overcome inherent limitations of individual components. The azetidine ring provides desirable nitrogen-based pharmacophoric features but suffers from synthetic complexity and metabolic vulnerability at C3/C4 positions. Conversely, oxolane-2-one offers metabolic stability and conformational constraint but lacks versatile nitrogen functionality. Their covalent integration creates a hybrid system that preserves the advantageous properties of both rings while mitigating their individual weaknesses. This bridging function is exemplified in the compound's application across diverse therapeutic platforms, including estrogen receptor modulation [3] and DNA-dependent protein kinase (DNA-PK) inhibition [7].
The molecular bridge extends beyond therapeutic applications into fundamental reactivity exploration. The constrained geometry facilitates unusual reaction pathways, as evidenced by research on analogous oxazolidinylidenethiophenones where ring fusion creates stable ortho-quinone methide analogs capable of diverse reactions including C- and O-alkylation, Michael additions, and benzannulation processes [5]. Similarly, 3-(Azetidin-3-yloxy)oxolan-2-one's structural features enable:
Conformational Biasing: The locked orientation of the lactone carbonyl relative to the azetidine nitrogen directs approach trajectories in chemical reactions and biological interactions, enhancing stereoselectivity in synthetic transformations and binding specificity in pharmacological applications
Dual Reactivity Domains: The compound participates in reactions characteristic of both amine and lactone functionalities, including N-alkylation/acylation, lactone ring-opening aminolysis, and nucleophilic addition to the carbonyl group, creating versatile diversification pathways
Supramolecular Recognition: Crystal structures of related hybrids reveal intricate NH···O=C hydrogen bonding networks that stabilize specific conformations and facilitate molecular recognition events critical for biological activity
In drug discovery platforms, this compound serves as a molecular linchpin connecting traditional azetidine chemistry with emerging oxolane-based pharmacophores. Its structural framework has been incorporated into complex quinazoline-2,4-dione hybrids exemplified by compounds such as 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione (EVT-3020720) , demonstrating the hybrid's versatility as a building block in multi-ring architectures. The systematic investigation of these molecular hybrids continues to expand the boundaries of small-ring heterocycle chemistry, providing novel scaffolds with enhanced three-dimensionality and improved vectorial display of pharmacophoric elements for next-generation therapeutics.
Table 3: Molecular Properties of 3-(Azetidin-3-yloxy)oxolan-2-one and Related Hybrids
Property | 3-(Azetidin-3-yloxy)oxolan-2-one | 3-(Azetidin-3-yl)oxazolidin-2-one | Quinazoline-Oxolane Hybrid |
---|---|---|---|
Molecular Formula | C₇H₁₁NO₃ [1] | C₆H₁₀N₂O₂ [2] | C₂₄H₂₄N₄O₅ |
Molecular Weight | 157.17 g/mol | 142.16 g/mol | 448.48 g/mol |
Ring Systems | Azetidine + γ-Lactone | Azetidine + Oxazolidinone | Quinazoline-dione + Oxadiazole + Oxolane |
Key Functional Groups | Secondary amine, γ-lactone | Secondary amine, cyclic urea | Primary amine, di-ketone, oxadiazole |
Representative Applications | ER modulators, kinase inhibitors [3] [7] | Enzyme inhibitors, catalytic ligands | DNA-PK inhibition, targeted oncology [7] |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8